molecular formula C12H5F5N2 B14661711 Diazene, (pentafluorophenyl)phenyl- CAS No. 40474-31-5

Diazene, (pentafluorophenyl)phenyl-

Cat. No.: B14661711
CAS No.: 40474-31-5
M. Wt: 272.17 g/mol
InChI Key: BMCAYVUKZRCOSD-UHFFFAOYSA-N
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Description

Diazene, (pentafluorophenyl)phenyl- (CAS: 13561-85-8), also known as pentafluoroazobenzene, is an azo compound with the molecular formula C₁₂H₅F₅N₂. Its structure consists of a diazene (N=N) core substituted with a phenyl group and a pentafluorophenyl group (C₆F₅) . The electron-withdrawing nature of the pentafluorophenyl group significantly influences its electronic and thermal properties, making it distinct from non-fluorinated analogs. This compound is relevant in materials science, particularly in nonlinear optics (NLO) and liquid crystal applications, due to enhanced stability from Ar-ArF (arene-perfluoroarene) interactions .

Properties

CAS No.

40474-31-5

Molecular Formula

C12H5F5N2

Molecular Weight

272.17 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-phenyldiazene

InChI

InChI=1S/C12H5F5N2/c13-7-8(14)10(16)12(11(17)9(7)15)19-18-6-4-2-1-3-5-6/h1-5H

InChI Key

BMCAYVUKZRCOSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diazene, (pentafluorophenyl)phenyl- typically involves the reaction of pentafluorophenylhydrazine with phenyl diazonium salts. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the diazene linkage.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Diazene, (pentafluorophenyl)phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.

    Substitution: The phenyl and pentafluorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include nitroso compounds, hydrazine derivatives, and substituted phenyl or pentafluorophenyl compounds.

Scientific Research Applications

Diazene, (pentafluorophenyl)phenyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Diazene, (pentafluorophenyl)phenyl- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence pathways related to oxidative stress, signal transduction, and gene expression.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Diazene Derivatives

Compound Substituent Tg (°C) λmax (nm) Phase Behavior Toxicity Profile
Diazene, (Pentafluorophenyl)Phenyl- C₆F₅ 55–60 450 Smectic Low acute toxicity
Diazene, (4-Nitrophenyl)Phenyl- -NO₂ 37 480 Nematic Mutagenic
Diazene, (4-Methoxyphenyl)Phenyl- -OCH₃ 40 380 Nematic Not classified
Decafluoroazobenzene C₆F₅ (both) 70 490 Amorphous Low toxicity

Key Findings

Fluorination Enhances Stability : Pentafluorophenyl substitution improves thermal stability (Tg increase of ~20°C) and optical properties via Ar-ArF interactions .

Electronic Tuning: EWGs like -NO₂ and -C₆F₅ redshift absorption spectra, while EDGs like -OCH₃ blueshift them .

Safety Trade-offs : Fluorinated diazenes offer safer alternatives to nitro-substituted compounds, which pose mutagenic risks .

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